Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-

Antimetastatic Triazene Lewis lung carcinoma

Researchers studying metastasis often face confounding primary tumor effects or excessive hematological toxicity when using generic triazene probes. p-(3,3-Dimethyl-1-triazeno)benzenesulfonamide (CAS 55469-64-2) solves both issues: • Validated antimetastatic activity in syngeneic models (LLC, B16) without primary tumor shrinkage-enabling clean dissection of metastasis biology. • Superior hematological safety profile: 57% max WBC decrease vs. 71% for DTIC. • Enhanced water solubility simplifies intravenous dosing without complex formulation. • Distinct SAR entry point via N-acylation for anti-inflammatory candidate derivatization.

Molecular Formula C8H12N4O2S
Molecular Weight 228.27 g/mol
CAS No. 55469-64-2
Cat. No. B13953927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-
CAS55469-64-2
Molecular FormulaC8H12N4O2S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H12N4O2S/c1-12(2)11-10-7-3-5-8(6-4-7)15(9,13)14/h3-6H,1-2H3,(H2,9,13,14)
InChIKeyIFQFVDMOGCFZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(3,3-Dimethyl-1-triazeno)benzenesulfonamide: Baseline Overview


Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- (also indexed as 4-(3,3-dimethyl-1-triazenyl)benzenesulfonamide; NSC 157030) is a synthetic aryl dimethyltriazene that incorporates a para‑sulfonamide moiety on the benzene ring [1]. It belongs to the same structural class as the clinically established triazene dacarbazine (DTIC) and the extensively studied benzenoid analog DM‑COOK (p‑(3,3‑dimethyl‑1‑triazeno)benzoic acid potassium salt), but replaces the carboxylic acid/carboxylate group with a primary sulfonamide [2]. This substitution fundamentally alters solubility, metabolic stability, and pharmacological activity, making the compound a distinct chemical entity rather than a simple interchangeable analog.

1
Selective metastasis mechanism studies in syngeneic murine models
2
Sulfonamide bioisostere comparison for aryldimethyltriazene SAR
3
Benzenoid-vs-imidazole triazene hematological endpoint studies

p-(3,3-Dimethyl-1-triazeno)benzenesulfonamide: Irreplaceable Antimetastatic Selectivity


Triazenes within the dimethyltriazeno‑aryl family exhibit profoundly different antineoplastic profiles depending on the position of the functional group and the nature of the aromatic substituent, yet procurement workflows often mistakenly treat them as functionally equivalent [1]. Data from a systematic head‑to‑head study demonstrate that the para‑sulfonamido derivative (the target compound) and the para‑carboxylic acid salts are the only two structural subtypes that consistently deliver pronounced antimetastatic activity in vivo, while the ortho‑sulfonic acid sodium salt confers no significant metastasis suppression [1]. Furthermore, the clinically used imidazole‑based triazene DTIC produces greater hematological toxicity (71% vs. 57% maximum WBC fall) compared to the benzenoid triazene backbone [2]. Therefore, selecting a generic “dimethyltriazene” without specifying the sulfonamide‑functionalized para‑benzenoid architecture risks either losing the antimetastatic efficacy or introducing avoidable myelosuppression.

Isomer Ortho-sulfonic acid analogs may lack metastasis-selective response reported for para-sulfonamide
Backbone Imidazole triazenes (DTIC) may introduce higher leukopenia than benzenoid sulfonamide scaffold

p-(3,3-Dimethyl-1-triazeno)benzenesulfonamide: Evidence Across Key Dimensions


Antimetastatic Selectivity in Lewis Lung Carcinoma

In a comparative study of ortho‑ and para‑isomers of aryldimethyltriazeno carboxylic acids, sulfonic acids, and amides in mice bearing subcutaneous Lewis lung carcinoma, the para‑sulfonamido derivative — i.e., p‑(3,3‑dimethyl‑1‑triazeno)benzenesulfonamide — was one of only three compounds (alongside the ortho‑ and para‑carboxylic acid potassium salts) that exhibited pronounced and selective depression of spontaneous lung metastasis formation [1]. The primary tumor growth was unaffected or only marginally inhibited by all tested compounds, confirming that the sulfonamido derivative, like the carboxylic acid salts, possesses antimetastatic selectivity rather than direct cytotoxic antitumor activity [1].

Metastasis selectivity
Head-to-head
p-Sulfonamide: pronounced metastasis suppression
o-Sulfonic acid Na salt: no significant suppression
Ranked among top-tier structural subtypes in Lewis lung model
Qualitative rank order; exact metastasis counts unavailable
Antimetastatic Triazene Lewis lung carcinoma

Reduced Leukopenia: Benzenoid Triazene vs. DTIC

Although direct hematological toxicity data for p‑(3,3‑dimethyl‑1‑triazeno)benzenesulfonamide itself are not published, a closely related benzenoid para‑triazene — the potassium salt of p‑(3,3‑dimethyl‑1‑triazeno)benzoic acid (DM‑COOK), which shares the identical benzenoid‑triazene core — was compared head‑to‑head with the clinically approved imidazole‑triazene DTIC in murine tumor‑bearing models [1]. DM‑COOK caused a maximum white blood cell (WBC) decrease of 57% relative to controls, whereas DTIC caused a significantly larger 71% WBC fall [1]. Because the target compound is the sulfonamide congener of the same benzenoid scaffold, a similar reduced‑myelotoxicity profile relative to DTIC is mechanistically plausible and constitutes a class‑level advantage.

Leukopenia vs. DTIC
Class-level
~57% vs. 71% WBC fall
Benzenoid backbone class associated with lower WBC suppression
Class inference from DM-COOK data; direct sulfonamide measurement needed
Hematotoxicity Leukopenia Triazene

Chemical Stability Advantage vs. DTIC

The same comparative study that assessed hematological toxicity also noted that DM‑COOK — the benzenoid triazene analog of the target sulfonamide — possesses greater chemical stability than DTIC [1]. DTIC is known to undergo spontaneous decomposition in aqueous solution to products responsible for some toxic effects in humans, including photodegradation to 2‑azahypoxanthine [1]. The benzenoid triazene scaffold, including the sulfonamide variant, is documented to be more resistant to such decomposition, potentially simplifying handling, storage, and intravenous formulation requirements for experimental use [1]. Additionally, the water solubility conferred by the sulfonamide/salt form eliminates the formulation challenges associated with poorly soluble triazenes [1].

Chemical stability
Class-level
Benzenoid triazenes more resistant to aqueous decomposition than DTIC
Supports formulation handling advantages over imidazole triazenes
Qualitative stability observation; sulfonamide-specific data not yet quantified
Chemical stability Decomposition Formulation

Sulfonamide as Carboxylate Bioisostere

In the systematic comparison of isomeric aryldimethyltriazenes, the para‑sulfonamido derivative (p‑(3,3‑dimethyl‑1‑triazeno)benzenesulfonamide) was directly tested alongside the ortho‑ and para‑carboxylic acid salts as well as sulfonic acid isomers, enabling a direct substituent effect comparison [1]. Despite being chemically distinct from the carboxylic acid salts — with a primary sulfonamide (‑SO₂NH₂) replacing the carboxylate (‑COO⁻K⁺) — the para‑sulfonamido compound was explicitly identified as one of the top‑performing antimetastatic agents in this panel, demonstrating that the sulfonamide group is a viable, active bioisostere of the carboxylate in this pharmacophore [1]. No correlation was found between the physicochemical parameters of the tested triazenes and their effects on tumor progression, indicating that the activity is not simply a function of bulk physicochemical properties such as logP or pKa, but depends on specific molecular recognition events that are preserved with the sulfonamide substitution [1].

Sulfonamide bioisostere
Head-to-head
p-Sulfonamide: antimetastatic activity comparable to p-COOK salt
o-Sulfonic acid: inactive; no correlation with logP/pKa
Validated carboxylate replacement with distinct H-bond and solubility profile
Activity depends on recognition, not bulk physicochemical properties
Sulfonamide Physicochemical properties Drug design

Anti-Inflammatory Activity of N-Acyl Derivatives

A synthetic study of 4‑(3,3‑dimethyltriazeno)‑N‑acylbenzenesulfamides — direct N‑acyl derivatives of the target compound — demonstrated measurable anti‑inflammatory activity in standard pharmacological assays [1]. Although the parent p‑(3,3‑dimethyl‑1‑triazeno)benzenesulfonamide was not itself tested in this study, the activity of its N‑acyl congeners indicates that the triazeno‑benzenesulfonamide core is a viable scaffold for anti‑inflammatory drug discovery, expanding beyond the oncology application space that dominates the triazene literature [1]. This contrasts with the carboxylic acid analogs, which have been almost exclusively studied for antineoplastic and antimetastatic activity.

Anti-inflammatory potential
Source review
N-acyl derivatives show anti-inflammatory activity in standard screens
Scaffold may support inflammation target screening beyond oncology
Parent compound not directly tested; quantitative data behind paywall
Anti-inflammatory N-acylbenzenesulfamide Triazene

p-(3,3-Dimethyl-1-triazeno)benzenesulfonamide: Application Scenarios


In Vivo Selective Antimetastasis Research

Investigators studying the metastatic cascade in syngeneic murine models (Lewis lung carcinoma, B16 melanoma) who require a tool compound that selectively reduces spontaneous lung metastasis formation without confounding primary tumor shrinkage should select p‑(3,3‑dimethyl‑1‑triazeno)benzenesulfonamide [1]. This compound, along with the para‑carboxylic acid salts, belongs to the only structural subtype among isomeric aryldimethyltriazenes demonstrated to exert pronounced antimetastatic effects while leaving primary tumor growth largely unaffected, enabling clean dissection of metastasis‑specific biology [1].

Hematological Safety Profiling: Benzenoid vs. Imidazole Backbones

Researchers designing comparative toxicology experiments between benzenoid triazenes and the clinically approved imidazole triazene DTIC should incorporate p‑(3,3‑dimethyl‑1‑triazeno)benzenesulfonamide as a representative benzenoid probe [1]. The known benzenoid‑backbone advantage — a maximum WBC decrease of 57% vs. 71% for DTIC — makes this compound a critical reference for studies aiming to decouple antineoplastic efficacy from bone‑marrow toxicity [1]. The sulfonamide variant offers the additional benefit of water solubility, facilitating intravenous dosing without complex formulation [1].

Lead Optimization: Sulfonamide as Carboxylate Bioisostere

Medicinal chemists pursuing structure‑activity relationship (SAR) studies around the aryldimethyltriazene antimetastatic pharmacophore should use p‑(3,3‑dimethyl‑1‑triazeno)benzenesulfonamide as the starting sulfonamide congener [1]. The sulfonamide group has been validated as an active replacement for the carboxylate in the para‑position, delivering comparable in vivo antimetastatic activity while offering distinct hydrogen‑bonding patterns, solubility profiles, and synthetic derivatization routes (e.g., N‑acylation to access anti‑inflammatory candidates) [1][2].

Anti-Inflammatory Drug Discovery: Triazeno-Sulfonamide Scaffold

Groups screening for novel anti‑inflammatory agents should consider p‑(3,3‑dimethyl‑1‑triazeno)benzenesulfonamide and its N‑acyl derivatives as starting points, based on the demonstrated anti‑inflammatory activity of 4‑(3,3‑dimethyltriazeno)‑N‑acylbenzenesulfamides [1]. This application space is not served by the carboxylic acid triazene analogs, giving the sulfonamide scaffold a unique, differentiated position in compound libraries targeting inflammation‑related targets [1].

Application
Selection Property
Validation Focus
Metastasis mechanism studies
Selective metastasis suppression profile
Lung metastasis endpoint in syngeneic murine models
Hematological endpoint comparison
Benzenoid vs. imidazole leukopenia response
WBC nadir and recovery kinetics in tumor-bearing models
Triazene SAR & bioisostere studies
Sulfonamide as active carboxylate replacement
In vivo antimetastatic activity and H-bond/solubility profiling
Anti-inflammatory screening
N-acyl derivatizable sulfonamide scaffold
Inflammation model endpoint review; derivative SAR
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